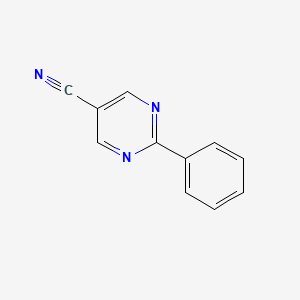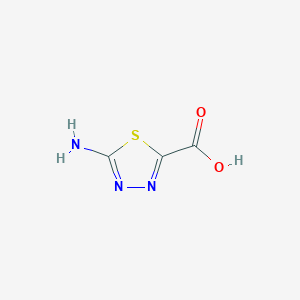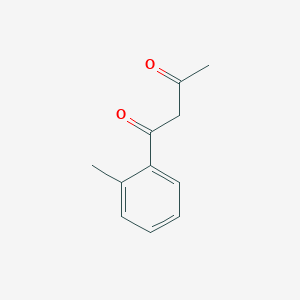
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
描述
准备方法
The synthesis of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the reaction of 4-acetyl-3-hydroxy-2-propylphenol with ethyl 4-bromobutanoate under basic conditions to form the desired ester. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
科学研究应用
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to dose-dependently block rat vascular smooth muscle cell proliferation and migration by inducing cell cycle arrest . This suggests its potential use in treating pathological cardiovascular conditions such as restenosis and atherosclerosis . Additionally, it effectively inhibits the progression of diabetic nephropathy .
相似化合物的比较
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Indole derivatives: Indoles are significant heterocyclic systems in natural products and drugs, with various biological properties and applications in treating cancer, microbial infections, and other disorders.
属性
IUPAC Name |
ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRCWBKCYZCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559018 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88420-31-9 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














